2-Chloro-1-ethynyl-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

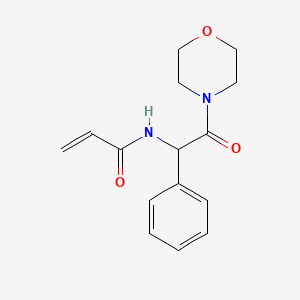

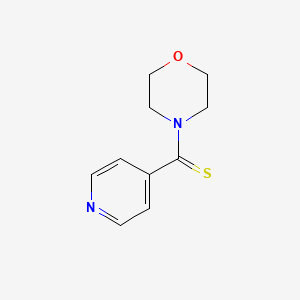

2-Chloro-1-ethynyl-3-methylbenzene is a chemical compound with the molecular formula C9H7Cl . It has a molecular weight of 150.61 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 2-Chloro-1-ethynyl-3-methylbenzene is 1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 . This indicates that the compound has a benzene ring with a chlorine atom, an ethynyl group, and a methyl group attached to it .Physical And Chemical Properties Analysis

2-Chloro-1-ethynyl-3-methylbenzene is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Pharmaceutical Research

2-Chloro-1-ethynyl-3-methylbenzene is a compound that may be used in the synthesis of various pharmaceuticals. Its structure allows for reactions at the benzylic position, which can be exploited to create new molecules with potential medicinal properties . For example, its derivatives could be investigated for their efficacy as enzyme inhibitors or receptor agonists/antagonists.

Material Science

In material science, this compound could serve as a precursor for the synthesis of new organic materials. Its benzene core and functional groups make it a candidate for creating polymers or co-polymers that could have unique physical properties, such as enhanced strength or thermal stability .

Chemical Synthesis

2-Chloro-1-ethynyl-3-methylbenzene can be utilized in electrophilic aromatic substitution reactions, which are fundamental in synthetic organic chemistry. This process can lead to the production of a wide range of benzene derivatives, each with potential applications in different chemical industries .

Analytical Chemistry

This compound’s distinct spectral properties could make it useful as a standard in spectroscopic analysis. It could help in calibrating instruments or serve as a reference compound in methods like NMR or mass spectrometry to identify unknown substances .

Agriculture

While direct applications in agriculture are not immediately evident, the chemical reactions that 2-Chloro-1-ethynyl-3-methylbenzene undergoes could be used to synthesize compounds that act as growth regulators or pesticides. Research in this area would focus on creating derivatives that are safe and effective for use in crop protection .

Environmental Applications

Derivatives of 2-Chloro-1-ethynyl-3-methylbenzene could be explored for environmental remediation purposes. For instance, they might be used to create sensors that detect pollutants or as building blocks for compounds that help in breaking down toxic substances .

Mechanism of Action

Target of Action

As a derivative of benzene, it likely interacts with biological molecules through electrophilic aromatic substitution .

Mode of Action

The mode of action of 2-Chloro-1-ethynyl-3-methylbenzene can be inferred from the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can undergo various reactions, including bonding to a nucleophile to give a substitution or addition product, transferring a proton to a base, giving a double bond product, or rearranging to a more stable carbocation .

Pharmacokinetics

It’s known that the compound has low gastrointestinal absorption , which could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-ethynyl-3-methylbenzene. For instance, storage temperature can affect the stability of the compound . Additionally, the compound’s interaction with its environment could be influenced by its physical form, which is liquid .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

2-chloro-1-ethynyl-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-3-8-6-4-5-7(2)9(8)10/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPCEHCRCHTOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)

![N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B2921706.png)

![1-(7-Methoxy-1-benzofuran-2-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2921710.png)

![[5-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2921718.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate](/img/structure/B2921719.png)

![1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B2921720.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(3-phenylpropyl)urea](/img/structure/B2921721.png)

![(E)-4-(Dimethylamino)-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]but-2-enamide](/img/structure/B2921722.png)